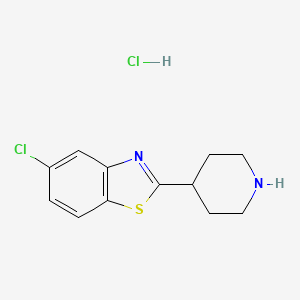

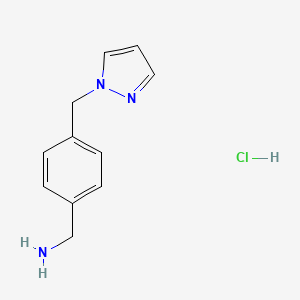

![molecular formula C8H5BrN2O2 B1286004 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid CAS No. 886362-00-1](/img/structure/B1286004.png)

3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid

Vue d'ensemble

Description

3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications

3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid derivatives have been utilized as key intermediates in the synthesis of various heterocyclic compounds. For instance, its derivatives have been explored for their anti-cancer and anti-TB (tuberculosis) activities. A study demonstrated the regioselective palladium-catalyzed Suzuki–Miyaura borylation reactions, which led to the formation of dimerization products with potential applications in anti-cancer and anti-TB treatments. This highlights the compound's relevance in developing treatments for critical diseases (Sanghavi et al., 2022).

Advanced Material Synthesis

The this compound and its derivatives have also found applications in the synthesis of advanced materials. For example, microwave-assisted synthesis methods have been developed for a diverse set of 3-bromoimidazo[1,2-a]pyridines, showcasing the compound's versatility in facilitating efficient and high-yield chemical reactions. Such methodologies are crucial for synthesizing novel materials with potential applications in various industries, including electronics and photonics (Patil et al., 2014).

Organic Synthesis and Chemical Reactions

Moreover, the compound serves as a crucial substrate in organic synthesis, enabling the construction of complex molecular architectures. A notable application includes its use in the convenient synthesis of 3-aminoimidazo[1,2-a]pyridines, a reaction facilitated by ionic liquids, indicating its pivotal role in promoting green chemistry by enhancing reaction efficiencies and simplifying purification processes (Shaabani et al., 2006).

Mécanisme D'action

Target of Action

It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are often used as pharmacophores in many molecules with significant biological and therapeutic value .

Mode of Action

It is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The synthesis involves C–C bond cleavage promoted by I2 and TBHP

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a variety of biological processes due to their varied medicinal applications .

Result of Action

Compounds of the imidazo[1,2-a]pyridine class have been noted for their varied medicinal applications .

Action Environment

It is generally recommended to avoid dust formation and ensure adequate ventilation when handling this compound .

Analyse Biochimique

Biochemical Properties

3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. For instance, it has been observed to interact with kinases, which are enzymes that play a pivotal role in cell signaling pathways. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition of its activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and apoptosis. Additionally, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound has been found to inhibit kinases by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, such as prolonged inhibition of enzyme activity and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, such as tissue damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects, beyond which toxicity increases significantly .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. For example, it has been shown to inhibit enzymes involved in glycolysis and the citric acid cycle, resulting in altered energy production and metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. For instance, this compound can bind to transport proteins that mediate its uptake into cells, where it can then exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence metabolic processes. The precise localization of this compound within cells can significantly impact its biochemical and cellular effects .

Propriétés

IUPAC Name |

3-bromoimidazo[1,2-a]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-3-10-7-2-1-5(8(12)13)4-11(6)7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYJTINXFYEGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585927 | |

| Record name | 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-00-1 | |

| Record name | 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

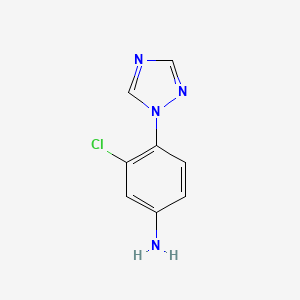

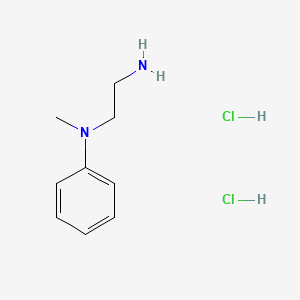

![7-Azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1285943.png)